Home > Products > Screening Compounds P12143 > N-(4-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea
N-(4-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea -

N-(4-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea

Catalog Number: EVT-5551956
CAS Number:
Molecular Formula: C24H28N6O
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] Benzoic Acid Methyl Ester

Compound Description: 2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester (C15H16N4O6S2, Mr = 412.44) is a compound synthesized by reacting (4-methoxy-6-methylthio-2-pyrimidinyl)amine with 2-methoxylcarbonylbenzenesulfonylisocyanate. [] This reaction highlights the reactivity of pyrimidinyl amines with isocyanates to form urea derivatives.

Relevance: This compound demonstrates the key structural element of a pyrimidinyl ring connected to a urea moiety, similar to N-(4-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea. The variations lie in the substituents on the pyrimidinyl ring (methoxy and methylthio vs. methyl and pyrrolidinyl) and the presence of a sulfonylbenzoic acid methyl ester group instead of the diphenylurea structure. Both compounds highlight the prevalence of pyrimidinyl-urea structures in chemical synthesis.

1-(5-(2-Fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective orexin 1 receptor (OX1) antagonist. [] It exhibits high affinity for OX1 receptors and is used in research to investigate the role of OX1 in various physiological processes.

Relevance: While SB-674042 does not directly share the pyrimidinyl-urea structure of N-(4-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea, it highlights the importance of heterocyclic rings and their derivatives in medicinal chemistry, particularly as receptor antagonists. Both compounds exemplify the diverse pharmacological activities achievable through variations in heterocyclic structures.

1-(6,8-Difluoro-2-methyl-quinolin-4-yl)-3-(4-dimethylamino-phenyl)-urea (SB-408124)

Compound Description: SB-408124 is a selective OX1 antagonist. [] It exhibits high affinity for OX1 receptors and is a valuable tool in research to understand the physiological role of OX1.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist. [] It exhibits high affinity for OX2 receptors and is used to explore the role of OX2 in sleep, wakefulness, and other physiological processes.

N-[3-Chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a previously described agonist of the G protein-coupled receptor GPR39. [] It exhibits allosteric modulation by zinc, meaning its activity is influenced by zinc concentrations.

Relevance: GPR39-C3 features a pyrimidinyl ring linked to an amino group, similar to the pyrimidinyl-amino structure in N-(4-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea. This similarity underscores the importance of pyrimidinyl rings in designing compounds that interact with biological targets, although the overall structures and pharmacological activities of the two compounds differ.

(±)-(1α,2β,4β)-N-[4-Methoxy-2-(1-pyrrolidinyl)cyclohexyl]-N-methyl-4-benzofuranaetamide

Compound Description: This compound is a novel analgesic agent that shows potential for treating pain, apoplexy, and cerebral anemia. [] It is synthesized by reacting an amine compound with a benzofuran derivative.

Relevance: (±)-(1α,2β,4β)-N-[4-Methoxy-2-(1-pyrrolidinyl)cyclohexyl]-N-methyl-4-benzofuranaetamide possesses a pyrrolidinyl group directly attached to a cyclohexyl ring, mirroring the pyrrolidinyl substituent on the pyrimidinyl ring in N-(4-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea. This structural similarity highlights the use of pyrrolidinyl groups in drug design for various therapeutic applications.

1-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of the RAF kinase. [] It is investigated for its potential in treating melanoma brain metastases.

Relevance: CCT196969 incorporates a urea moiety within its structure, similar to N-(4-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea. This shared feature exemplifies the use of urea scaffolds in developing diverse pharmacologically active compounds, even though their overall structures and targets differ significantly.

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120)

Compound Description: LY3009120 is another panRAF inhibitor explored for its potential in treating melanoma brain metastases. [] It exhibits good in vitro efficacy against patient-derived melanoma cell lines.

Relevance: LY3009120 possesses a urea moiety linked to a pyrimidinyl ring, mirroring the core structure of N-(4-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea. This shared structural feature emphasizes the versatility of the pyrimidinyl-urea scaffold in drug design, even though the substituents and overall structures vary, leading to different pharmacological targets and activities.

4-Pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

Compound Description: MLN2480 is a panRAF inhibitor investigated for its potential in treating melanoma brain metastases. [] It shows higher brain distribution compared to other panRAF inhibitors, suggesting a potential advantage for treating brain tumors.

Relevance: While MLN2480 does not directly share the pyrimidinyl-urea structure of N-(4-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea, it highlights the significance of pyrimidinyl rings in medicinal chemistry, particularly in kinase inhibitors. Both compounds illustrate the use of heterocyclic structures in drug design for targeting specific biological pathways.

Properties

Product Name

N-(4-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea

IUPAC Name

1-(4-ethylphenyl)-3-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]urea

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H28N6O/c1-3-18-6-8-20(9-7-18)27-24(31)28-21-12-10-19(11-13-21)26-23-25-17(2)16-22(29-23)30-14-4-5-15-30/h6-13,16H,3-5,14-15H2,1-2H3,(H,25,26,29)(H2,27,28,31)

InChI Key

VPVUYHODBGAVCA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.